molecular formula C19H20F2N6 B12275752 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12275752
M. Wt: 370.4 g/mol
InChI Key: QAUSUJQGUHJJHG-UHFFFAOYSA-N
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Description

4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a pyrazolyl group, a piperazinyl group, and a difluorophenylmethyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, the core structure is synthesized through cyclization reactions.

    Substitution Reactions:

    Addition of the Difluorophenylmethyl Moiety: This step involves the use of reagents like difluorobenzyl chloride in the presence of a base to attach the difluorophenylmethyl group to the piperazinyl nitrogen.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the piperazinyl and pyrazolyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine
  • 4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine

Uniqueness

The unique combination of the difluorophenylmethyl group, piperazinyl group, and pyrazolyl group in 4-{4-[(3,4-difluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine distinguishes it from similar compounds. This unique structure imparts specific chemical and biological properties, making it valuable for targeted research and applications.

Properties

Molecular Formula

C19H20F2N6

Molecular Weight

370.4 g/mol

IUPAC Name

4-[4-[(3,4-difluorophenyl)methyl]piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C19H20F2N6/c1-14-23-18(12-19(24-14)27-6-2-5-22-27)26-9-7-25(8-10-26)13-15-3-4-16(20)17(21)11-15/h2-6,11-12H,7-10,13H2,1H3

InChI Key

QAUSUJQGUHJJHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC3=CC(=C(C=C3)F)F)N4C=CC=N4

Origin of Product

United States

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